
1,2-Cyclohexanediamine, N-methyl-N-(phenylmethyl)-, (1R,2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Cyclohexanediamine, N-methyl-N-(phenylmethyl)-, (1R,2R)- is a chiral diamine compound It is characterized by the presence of a cyclohexane ring substituted with two amino groups at the 1 and 2 positions, one of which is further substituted with a methyl group and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Cyclohexanediamine, N-methyl-N-(phenylmethyl)-, (1R,2R)- typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which is subjected to nitration to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon.
Substitution: The amino groups are then selectively substituted with methyl and phenylmethyl groups using appropriate alkylating agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,2-Cyclohexanediamine, N-methyl-N-(phenylmethyl)-, (1R,2R)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The amino groups can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Alkyl halides or acyl chlorides are typical electrophiles used in substitution reactions.
Major Products
Oxidation: Imines or amides.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1,2-Cyclohexanediamine, N-methyl-N-(phenylmethyl)-, (1R,2R)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential role in enzyme inhibition and protein binding.
Industry: The compound is used in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Cyclohexanediamine, N-methyl-N-(phenylmethyl)-, (1R,2R)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its chiral nature allows it to selectively bind to specific biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Cyclohexanediamine, N,N-dimethyl-, (1R,2R)-
- 1,2-Cyclohexanediamine, N,N-diethyl-, (1R,2R)-
- 1,2-Cyclohexanediamine, N-methyl-N-(phenylethyl)-, (1R,2R)-
Uniqueness
1,2-Cyclohexanediamine, N-methyl-N-(phenylmethyl)-, (1R,2R)- is unique due to the presence of both a methyl group and a phenylmethyl group on the amino nitrogen atoms. This structural feature imparts distinct steric and electronic properties, making it particularly useful in asymmetric synthesis and catalysis. Its ability to form stable complexes with metal ions and its selective binding to biological targets further distinguish it from other similar compounds.
Properties
CAS No. |
834917-67-8 |
|---|---|
Molecular Formula |
C14H22N2 |
Molecular Weight |
218.34 g/mol |
IUPAC Name |
(1R,2R)-2-N-benzyl-2-N-methylcyclohexane-1,2-diamine |
InChI |
InChI=1S/C14H22N2/c1-16(11-12-7-3-2-4-8-12)14-10-6-5-9-13(14)15/h2-4,7-8,13-14H,5-6,9-11,15H2,1H3/t13-,14-/m1/s1 |
InChI Key |
FTAQCJUQTAEZTC-ZIAGYGMSSA-N |
Isomeric SMILES |
CN(CC1=CC=CC=C1)[C@@H]2CCCC[C@H]2N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCCC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


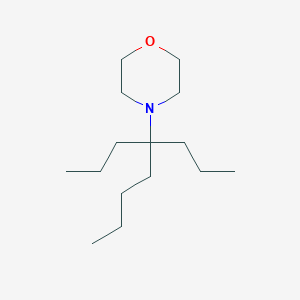
![N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B14198875.png)
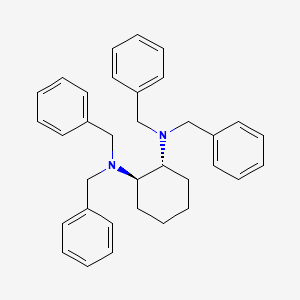
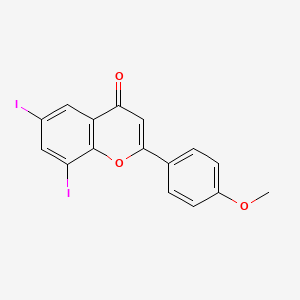
![4-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198910.png)
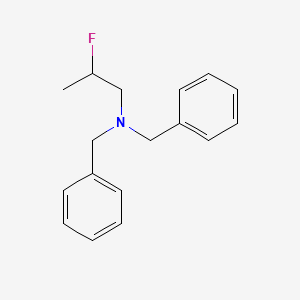
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclohexylurea](/img/structure/B14198912.png)
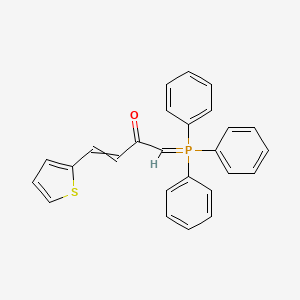
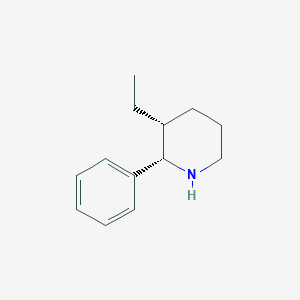
![3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane](/img/structure/B14198933.png)
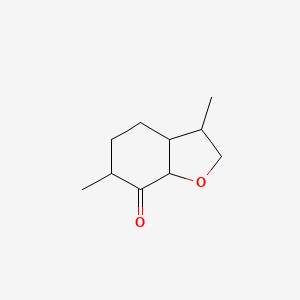
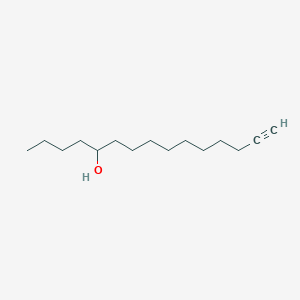
![4-[(Methyl{4-[(E)-(pyridin-4-yl)diazenyl]phenyl}amino)methyl]benzoic acid](/img/structure/B14198950.png)
![2-[(1,1,1-Trifluorooctan-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14198954.png)
